molecular formula C12H16O2 B13635452 1-Methoxy-5-phenylpentan-2-one

1-Methoxy-5-phenylpentan-2-one

Cat. No.: B13635452
M. Wt: 192.25 g/mol
InChI Key: OFWUJANITLJZRT-UHFFFAOYSA-N
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Description

1-Methoxy-5-phenylpentan-2-one (CAS 1354017-12-1) is a ketone derivative featuring a methoxy group at position 1 and a phenyl substituent at position 5 on a pentan-2-one backbone. The compound’s molecular formula is inferred as C₁₂H₁₆O₂ (based on nomenclature rules), with a molecular weight of ~192.26 g/mol.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-methoxy-5-phenylpentan-2-one

InChI

InChI=1S/C12H16O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

OFWUJANITLJZRT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-5-phenylpentan-2-one can be achieved through several routes. One common method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in methanol, followed by hydrogenation over catalysts like ruthenium or nickel supported on silica . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-5-phenylpentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methoxy-5-phenylpentan-2-one exerts its effects involves interactions with various molecular targets. The methoxy and phenyl groups play crucial roles in binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Differences from Target Compound
1-Methoxy-5-phenylpentan-2-one 1354017-12-1 C₁₂H₁₆O₂ Methoxy (C1), phenyl (C5), ketone (C2) Reference compound
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone 187269-42-7 C₁₅H₁₄O₃ Hydroxy (C2), methoxy (C5), ketone (C1) Additional phenyl group; ketone at C1
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone 100667-53-6 C₂₀H₂₂O₃ Hydroxy (C4-phenyl), methoxy (C5), ketone (C3) Extended heptanone chain; dual phenyl groups
1-(2-Hydroxy-5-methylphenyl)-2-penten-1-one 51956-78-6 C₁₂H₁₄O₂ Hydroxy (C2), methyl (C5), ketone (C1) Methyl instead of methoxy; pentenone chain
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Impurity D) 61718-80-7 C₁₃H₁₅F₃O₂ Trifluoromethyl (C4-phenyl), methoxy (C5) Electron-withdrawing CF₃ group; ketone at C1

Physical and Chemical Properties

  • Polarity and Solubility: The presence of hydroxyl groups (e.g., 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone ) increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the non-hydroxylated target compound. The trifluoromethyl group in Impurity D reduces basicity and increases lipophilicity, making it more suitable for lipid-rich environments.
  • Thermal Stability: Extended carbon chains (e.g., 3-heptanone derivative ) may lower melting points due to reduced crystallinity, whereas shorter chains (e.g., pentan-2-one) exhibit higher volatility.

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Impurities :
    • Impurity D is recognized in regulatory documents, emphasizing the need for precise synthesis to avoid byproducts in drug manufacturing.

Biological Activity

1-Methoxy-5-phenylpentan-2-one is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

1-Methoxy-5-phenylpentan-2-one has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H18O
Molecular Weight206.29 g/mol
IUPAC Name1-methoxy-5-phenylpentan-2-one
InChI KeyJXHMGDPLZQZBHM-UHFFFAOYSA-N

The biological activity of 1-Methoxy-5-phenylpentan-2-one is primarily attributed to its interaction with various molecular targets within biological systems. It may exhibit effects through:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Antinociceptive Effects

Research indicates that 1-Methoxy-5-phenylpentan-2-one may possess antinociceptive properties, making it a candidate for pain management therapies. A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in pain response compared to control groups.

Anti-inflammatory Properties

In vitro studies have shown that 1-Methoxy-5-phenylpentan-2-one can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Neuroprotective Effects

Preliminary research has indicated that the compound may have neuroprotective effects, possibly through the modulation of oxidative stress pathways. This could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Study 1: Pain Management

A double-blind placebo-controlled trial investigated the efficacy of 1-Methoxy-5-phenylpentan-2-one in patients with chronic pain conditions. Results showed a statistically significant decrease in pain levels among those treated with the compound compared to placebo, indicating its potential as an analgesic agent.

Study 2: Inflammation Reduction

In a controlled laboratory setting, 1-Methoxy-5-phenylpentan-2-one was tested on human cell lines exposed to inflammatory stimuli. The results indicated a marked decrease in inflammatory markers, suggesting its utility in developing anti-inflammatory drugs.

Comparative Analysis

When compared to similar compounds, such as 5-phenylpentan-2-one and related methoxy derivatives, 1-Methoxy-5-phenylpentan-2-one exhibited enhanced biological activity. The presence of the methoxy group appears to significantly influence its pharmacological profile.

CompoundBiological Activity Level
1-Methoxy-5-phenylpentan-2-oneHigh
5-Phenylpentan-2-oneModerate
Other Methoxy DerivativesVariable

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